Product packaging for DL-Leucine-1,2-13C2(Cat. No.:CAS No. 87994-88-5)

DL-Leucine-1,2-13C2

Cat. No.: B12062125
CAS No.: 87994-88-5
M. Wt: 133.16 g/mol
InChI Key: ROHFNLRQFUQHCH-MPOCSFTDSA-N
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Description

Significance of Stable Isotope Labeling in Biological Systems Research

The use of stable isotope labeling has revolutionized metabolic research by allowing scientists to trace the fate of specific molecules within a living organism. researchgate.net By introducing a compound labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can follow its absorption, distribution, metabolism, and excretion. This methodology is instrumental in quantifying the rates of metabolic pathways, a feat not achievable by simply measuring the concentrations of metabolites. researchgate.netresearchgate.net

Key applications of stable isotope labeling in biological research include:

Metabolic Flux Analysis: This technique measures the rates of metabolic reactions within a network, providing a dynamic view of cellular activity. nih.gov

Protein Turnover Studies: Labeled amino acids are used to determine the rates of protein synthesis and breakdown, offering insights into muscle physiology, nutrition, and various disease states. nih.gov

Substrate Oxidation: Researchers can track the extent to which different nutrients, such as amino acids and glucose, are used for energy production.

The precision of this technique relies on analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the isotopic enrichment in various biological samples.

Rationale for Utilizing DL-Leucine-1,2-13C2 as a Research Probe

Leucine (B10760876) is an essential branched-chain amino acid (BCAA) that plays a pivotal role not only as a building block for proteins but also as a key regulator of protein metabolism. youtube.com The specific labeling of leucine with two ¹³C atoms at the first and second carbon positions in this compound provides distinct advantages for metabolic research.

The rationale for its use is rooted in the metabolic fate of the carbon atoms in the leucine molecule. When leucine is catabolized, the carbon at the 1-position is released as carbon dioxide (CO₂) during the decarboxylation of its corresponding ketoacid, α-ketoisocaproate (KIC). researchgate.netnih.gov The carbon at the 2-position, however, undergoes several more metabolic steps before it enters the tricarboxylic acid (TCA) cycle as part of acetyl-CoA. researchgate.netnih.gov This differential fate of the labeled carbons allows researchers to probe different aspects of leucine metabolism simultaneously.

By comparing the recovery of ¹³CO₂ from [1-¹³C]leucine and [1,2-¹³C₂]leucine, scientists can gain a more nuanced understanding of intracellular leucine metabolism and its contribution to the TCA cycle. researchgate.netnih.gov This makes this compound a valuable tool for investigating the intricate details of amino acid and energy metabolism.

Detailed Research Findings

A key study investigated the metabolic fate of carbon in the 2-position of leucine by infusing healthy subjects with both [1-¹³C]leucine and [1,2-¹³C₂]leucine. nih.gov The study measured leucine kinetics and the oxidation of the tracers by analyzing the enrichment of ¹³C in blood and expired CO₂. nih.gov The findings from this research provide valuable quantitative data on the differential metabolism of these two tracers.

Leucine Kinetics

The rate of appearance of leucine in the plasma, an indicator of protein breakdown and dietary intake, was measured using both tracers. The results showed no significant difference in leucine appearance when calculated using plasma leucine enrichments. However, a small but statistically significant difference was observed when using plasma KIC enrichments, which is considered a better indicator of intracellular leucine enrichment.

TracerLeucine Appearance (using plasma leucine enrichment) (μmol·kg⁻¹·h⁻¹)Leucine Appearance (using plasma KIC enrichment) (μmol·kg⁻¹·h⁻¹)
[1-¹³C]leucine92.1 ± 3.1118.0 ± 4.1
[1,2-¹³C₂]leucine89.2 ± 3.2114.4 ± 4.5

Data from a study on healthy human subjects. nih.gov

Leucine Oxidation and Label Recovery

The fraction of the infused leucine tracer that was oxidized was determined by measuring the amount of ¹³CO₂ released in the breath. The study found that the fraction of oxidized leucine was significantly lower for the [1,2-¹³C₂]leucine tracer compared to the [1-¹³C]leucine tracer.

TracerFraction of Leucine Oxidized (%)
[1-¹³C]leucine19 ± 1
[1,2-¹³C₂]leucine14 ± 1

Data from a study on healthy human subjects. nih.gov

From these oxidation data, the researchers calculated the recovery of the ¹³C label from the 2-position of leucine in expired CO₂ relative to the recovery of the ¹³C label from the 1-position. The results indicated that a significant portion of the carbon from the 2-position is retained within the body.

The recovery of the 2-¹³C label in breath CO₂ was found to be 58 ± 6% relative to the 1-¹³C label. nih.gov This suggests that approximately 42% of the carbon from the second position of leucine is not immediately oxidized but is instead incorporated into other compounds through TCA cycle exchange reactions. nih.gov These findings highlight the utility of this compound in providing a more detailed picture of the metabolic fate of leucine beyond its role in protein synthesis and direct oxidation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12062125 DL-Leucine-1,2-13C2 CAS No. 87994-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87994-88-5

Molecular Formula

C6H13NO2

Molecular Weight

133.16 g/mol

IUPAC Name

2-amino-4-methyl(1,2-13C2)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1,6+1

InChI Key

ROHFNLRQFUQHCH-MPOCSFTDSA-N

Isomeric SMILES

CC(C)C[13CH]([13C](=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

Methodological Paradigms for Dl Leucine 1,2 13c2 Tracing

Principles of Stable Isotope Tracer Methodology

Stable isotope tracer methodology is built upon the principle of introducing a molecule containing non-radioactive, heavier isotopes (like 13C, 2H, or 15N) into a biological system. These labeled molecules mix with the naturally occurring, unlabeled counterparts (tracees) and are processed through metabolic pathways. By measuring the enrichment of the stable isotope in various biological samples over time using techniques such as mass spectrometry, researchers can track the movement and transformation of the tracee chempep.come-acnm.orgnih.gov.

Tracer Dilution Approaches

Key Principle: The dilution of the tracer's isotopic enrichment by the endogenous pool of the tracee allows for the quantification of pool size and metabolic flux nih.govannualreviews.org.

Application Example: Measuring the rate of appearance (Ra) of leucine (B10760876) into the plasma pool by observing the dilution of infused DL-Leucine-1,2-13C2 in blood samples, which helps estimate protein breakdown rates e-acnm.orge-acnm.org.

Tracer Incorporation Approaches

Tracer incorporation approaches focus on tracking the labeled atom's movement into specific molecular products, most commonly proteins, over time e-acnm.orge-acnm.org. In the context of this compound, this method quantifies how much of the labeled leucine is incorporated into newly synthesized proteins. By measuring the isotopic enrichment of this compound within tissue proteins (e.g., from muscle biopsies) at different time points after tracer administration, researchers can calculate the rate of protein synthesis e-acnm.orge-acnm.orgnih.gov. This is often expressed as the fractional synthetic rate (FSR).

Key Principle: The rate at which a stable isotope tracer is incorporated into macromolecules, such as proteins, indicates the rate of synthesis of those macromolecules e-acnm.orge-acnm.orgnih.gov.

Application Example: Measuring the incorporation of this compound into muscle protein over several hours to determine the fractional synthetic rate (FSR) of muscle protein e-acnm.orgnih.gov.

Compartmental Models of Leucine Kinetics

Compartmental modeling provides a sophisticated framework for analyzing the complex kinetics of substances like leucine within biological systems ahajournals.orgnih.govnih.gov. These models represent the body or a specific tissue as a series of interconnected compartments, each representing a distinct pool of the substance (e.g., plasma leucine, intracellular leucine, leucine incorporated into protein). Differential equations are used to describe the flow of the tracer between these compartments. By fitting the observed isotopic enrichment data to these models, researchers can estimate kinetic parameters such as pool sizes, transfer rates between compartments, synthesis rates, and breakdown rates ahajournals.orgnih.govnih.gov. For leucine, models often include compartments for plasma leucine, intracellular leucine pools (e.g., in muscle), and protein-bound leucine, with considerations for leucine's metabolism via transamination to alpha-ketoisocaproate (KIC) and subsequent oxidation nih.govnih.gov.

Key Principle: Mathematical models representing biological pools and their interconnections are used to describe and quantify the dynamic movement of tracers through a system ahajournals.orgnih.govnih.gov.

Application Example: A 10-compartment model has been developed to describe the kinetics of leucine, KIC, and bicarbonate, allowing for the estimation of leucine oxidation and incorporation into proteins nih.gov. Studies have also used multi-compartmental models to analyze non-steady-state experiments involving leucine tracers ahajournals.orgahajournals.org.

Experimental Design Considerations for this compound Studies

In Vitro Experimental Models

In vitro models, such as cell cultures, offer a controlled environment to study leucine metabolism and protein synthesis with this compound. These models allow for precise manipulation of nutrient availability and experimental conditions, facilitating detailed mechanistic studies chempep.compnas.orgmdpi.com. Researchers can introduce labeled leucine into the cell culture media and analyze intracellular metabolites or proteins to understand uptake, incorporation, and metabolic fate pnas.orgmdpi.com. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids, including leucine, to quantify protein expression and turnover in cell populations chempep.comresearchgate.netthermofisher.com.

Advantages: Controlled environment, precise manipulation of variables, reduced complexity compared to in vivo systems, suitability for high-throughput screening.

Application Example: Chinese Hamster Ovary (CHO) cells cultured with 13C-labeled amino acids, including leucine, to identify secreted by-products and track carbon flow, optimizing cell culture for biopharmaceutical production pnas.org.

In Vivo Experimental Models

In vivo studies, conducted in animal models or human subjects, are essential for understanding leucine kinetics and protein metabolism in a whole-organism context chempep.come-acnm.organnualreviews.orgahajournals.org. These studies typically involve administering this compound via infusion or dietary intake, followed by sampling of biological fluids (e.g., blood, urine) and tissues (e.g., muscle biopsies) e-acnm.organnualreviews.orgphysiology.orgnih.govnih.gov. The isotopic enrichment measured in these samples allows for the calculation of leucine turnover, oxidation, and incorporation into proteins, providing insights into whole-body protein metabolism and the effects of physiological or pathological conditions annualreviews.orgphysiology.orgnih.govcambridge.orgplos.org.

Advantages: Relevance to physiological conditions, ability to study systemic effects and interactions between organs.

Application Example: Primed, continuous infusion of L-[1-13C]leucine in human subjects to determine rates of leucine turnover, oxidation, and incorporation into protein, with typical relative uncertainties of 2%, 10%, and 4%, respectively physiology.orgnih.govphysiology.org. Studies have also used L-[1,2-13C2]leucine for measuring muscle protein fractional breakdown rate (FBR) in dogs nih.gov.

Applications of Dl Leucine 1,2 13c2 in Metabolic Flux Analysis and Systems Biology

Characterization of Amino Acid Metabolism

Stable isotope-labeled amino acids, including DL-Leucine-1,2-13C2, are fundamental for dissecting the intricate pathways of amino acid metabolism. They enable the measurement of kinetic parameters that reflect the rates of synthesis, breakdown, and interconversion of amino acids and their metabolic products.

The kinetics and turnover rates of leucine (B10760876) are critical parameters for understanding nitrogen and energy metabolism. Using 13C-labeled leucine tracers allows for the precise determination of how leucine enters and leaves metabolic pools, reflecting both dietary intake and endogenous production, as well as its utilization for protein synthesis or catabolism. Studies employing L-[1-13C]leucine, a closely related tracer, have been established as reference methods for assessing whole-body protein turnover cambridge.org. These tracers help quantify the rate at which leucine is synthesized, degraded, and incorporated into proteins, providing a dynamic view of amino acid flux within the body scilit.come-acnm.org.

Alpha-Ketoisocaproate (KIC) is a key intermediate in leucine catabolism, formed by the transamination of leucine. Researchers utilize 13C-labeled leucine tracers to monitor the metabolic fate of KIC. By measuring the enrichment of KIC in biological samples, particularly in muscle tissue, it can serve as a reliable proxy for intracellular leucine enrichment, which is the direct precursor for muscle protein synthesis portlandpress.com. This approach allows for the tracking of leucine's conversion into KIC and its subsequent entry into other metabolic pathways, such as the citric acid cycle.

The specific labeling of this compound allows for the detailed tracing of the carbon atoms at positions 1 and 2 through various metabolic intermediates. This provides insight into the specific routes of leucine catabolism and anabolism. For instance, the carbon skeleton of leucine can be oxidized, or its carbons can be incorporated into other biomolecules. Comprehensive stable isotope tracing of amino acids, including leucine, helps to track labeled carbon flows and identify metabolic by-products and their origins in cell cultures pnas.org. Research using 13C-labeled tracers can reveal how leucine carbons are metabolized, for example, through oxidation pathways or entry into the citric acid cycle cambridge.org.

Quantifying Protein Dynamics

One of the most significant applications of stable isotope-labeled amino acids like this compound is in the precise measurement of protein synthesis and breakdown rates, particularly in skeletal muscle.

This compound is widely employed to quantify muscle protein synthesis (MPS) rates. The principle involves administering the labeled leucine tracer, which is then incorporated into newly synthesized muscle proteins. By measuring the enrichment of the 13C-labeled leucine within the muscle protein pool over time, researchers can calculate the fractional synthetic rate (FSR), a key indicator of MPS e-acnm.org. Studies have demonstrated that different stable isotope tracers, such as [2H3]-leucine and [2H5]-phenylalanine, yield comparable results for MPS assessment in human skeletal muscle, both at rest and post-exercise nih.gov. Furthermore, the administration of leucine tracers has been shown to potentially increase measured FSR values, a factor considered in study design cambridge.org.

Research utilizing L-[1-13C,15N]leucine has provided quantitative data on protein synthesis rates in forearm tissue, highlighting the impact of nutritional status. For example, protein synthesis rates were observed to be significantly higher in a fed state compared to a fasted state, indicating the anabolic effect of nutrient availability on muscle protein metabolism scilit.com.

Table 1: Muscle Protein Synthesis Rates in Forearm Tissue

ConditionProtein Synthesis Rate (nmol Leu/min/100ml forearm)Standard Error (SEM)Sample Size (n)Significance (vs. fed)
Fed127116-
Fasted70612P < 0.001

Data adapted from scilit.com. The "Fed" state is inferred from the contrast provided with the "Fasted" state.

These findings underscore the capacity of stable isotope tracers like this compound to provide quantitative measures of protein turnover, essential for understanding physiological states and the effects of various interventions on muscle health.

Compound List:

this compound

Leucine

Alpha-Ketoisocaproate (KIC)

Phenylalanine

Valine

Glycine

Isoleucine

Advanced Fluxomics and Metabolomics Applications

Interrogating Metabolic Regulationmdpi.comvanderbilt.edu

Metabolic Flux Analysis (MFA) is a powerful quantitative technique within systems biology that leverages stable isotope-labeled compounds to elucidate the dynamic flow of metabolites through cellular networks mdpi.comvanderbilt.edunih.govnih.govembopress.org. This compound, a specifically labeled form of the essential amino acid leucine, serves as a critical tracer for interrogating metabolic regulation. By tracking the incorporation and fate of the 13C label, researchers can precisely quantify intracellular metabolic fluxes, identify rate-limiting steps in biochemical pathways, and understand how these fluxes are modulated by cellular signals and environmental conditions nih.govresearchgate.netmetwarebio.com.

Leucine plays a fundamental role in protein synthesis and cellular metabolism, and its metabolic pathways are subject to intricate regulatory control metwarebio.com. The use of isotopically labeled leucine, such as this compound, enables the precise measurement of leucine's turnover, oxidation, and incorporation into proteins, providing quantitative data essential for dissecting these regulatory mechanisms physiology.orgphysiology.org.

Elucidating Rate-Limiting Steps and Flux Partitioning

The specific labeling pattern of this compound allows for detailed investigations into metabolic regulation by pinpointing critical control points. Studies employing labeled leucine have been instrumental in identifying rate-limiting steps in amino acid catabolism. For instance, research comparing the metabolic processing of [1-13C]leucine with [1,2-13C2]leucine reveals how different positions of the leucine molecule are metabolized. The carbon at the 1-position is readily released as CO2 upon the decarboxylation of α-ketoisocaproate (KIC), a key intermediate in leucine breakdown. In contrast, the carbon at the 2-position undergoes additional metabolic transformations before its eventual release as CO2, with a significant portion being retained within cellular pools or transferred to other metabolic intermediates physiology.org. This differential recovery of labels provides crucial insights into the complexity of metabolic processing and points to potential regulatory control points.

Furthermore, this compound aids in understanding flux partitioning around central metabolic nodes. By tracing the carbon flow from leucine, researchers can determine how its carbon skeleton is directed towards protein synthesis, energy production through the TCA cycle, or the synthesis of other essential biomolecules researchgate.net. This information is vital for comprehending how cells adapt their metabolic output in response to changing nutrient availability or cellular demands, thereby revealing regulatory strategies.

Quantitative Insights into Leucine Metabolism

The application of stable isotope tracers like this compound facilitates the quantitative assessment of various metabolic parameters with high precision. These quantitative metrics are foundational for building predictive models in systems biology and for understanding regulatory feedback loops.

Table 1: Comparison of Leucine Oxidation and Label Recovery

This table illustrates the differences in the metabolic fate of leucine when labeled at different positions, as observed in human studies. The data highlights how the position of the isotopic label can influence the measurement of oxidation and the recovery of the label in expired CO2, providing insights into the complex metabolic processing of leucine.

TracerFraction Oxidized (fox) (%)Recovery of 2-13C in Breath CO2 relative to 1-13C (%)Leucine Appearance (μmol·kg−1·h−1)
[1-13C]Leucine19 ± 1N/A (reference)92.1 ± 3.1
[1,2-13C2]Leucine14 ± 158 ± 689.2 ± 3.2

*Data adapted from physiology.org. Values are presented as mean ± standard error.

Table 2: Quantitative Parameters of Leucine Metabolism

Stable isotope infusion studies using labeled leucine provide key quantitative metrics of amino acid metabolism. The typical relative uncertainties associated with these measurements are critical for interpreting the robustness of the data and the inferred regulatory mechanisms.

Metabolic ParameterTypical Relative Uncertainty (%)
Leucine Turnover Rate2
Leucine Oxidation Rate10
Leucine Incorporation into Protein4

*Data adapted from physiology.orgphysiology.org.

These quantitative measurements, obtained through sophisticated tracer methodologies, are essential for understanding how cellular metabolism is regulated in response to physiological stimuli, disease states, or therapeutic interventions. By dissecting the flux dynamics of essential amino acids like leucine, researchers can gain a deeper understanding of cellular decision-making processes and identify targets for modulating metabolic pathways.

Compound List:

this compound

L-[1-13C]Leucine

[1-13C]Leucine

[1,2-13C2]Leucine

α-ketoisocaproate (KIC)

L-Leucine

Valine

α-ketoisovalerate

Advanced Analytical Techniques for Dl Leucine 1,2 13c2 Enrichment

Mass Spectrometry-Based Quantitation

Mass spectrometry (MS) is a cornerstone for the quantitative analysis of stable isotope-labeled compounds. Its high sensitivity and selectivity allow for precise measurement of isotopic enrichment in various biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for quantifying the abundance of ¹³C-labeled leucine (B10760876). In this method, the volatile derivatives of amino acids are separated by gas chromatography before being ionized and analyzed by a mass spectrometer. nih.gov For amino acids like leucine, a derivatization step is necessary to increase their volatility. A common approach involves converting them to their N-heptafluorobutyryl isobutyl ester derivatives. nih.gov

The mass spectrometer then separates ions based on their mass-to-charge ratio. The presence of DL-Leucine-1,2-¹³C₂ results in an ion that is 2 Daltons heavier than its unlabeled counterpart. By comparing the peak intensities of the labeled (M+2) and unlabeled (M+0) leucine, the isotopic abundance and enrichment can be accurately determined. The high selectivity of tandem mass spectrometry (GC-MS/MS) can further enhance quantification in complex biological samples. nih.gov This approach is particularly valuable for measuring low levels of enrichment in plasma and lipoprotein hydrolysates. nih.gov

For exceptionally precise measurements of ¹³C enrichment, particularly in studies of protein synthesis, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the preferred method. This technique couples a gas chromatograph to a combustion interface, which then feeds into an isotope ratio mass spectrometer.

After the derivatized amino acids are separated by the GC, they are combusted in a reactor, converting the carbon in each analyte into carbon dioxide (CO₂) gas. nih.govucdavis.edu This CO₂ is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ with extremely high precision. The GC-C-IRMS technique requires only nanogram quantities of leucine, making it significantly more sensitive than other methods and suitable for measuring the synthesis rates of individual proteins from small biopsy samples. nih.gov Studies comparing GC-C-IRMS to other MS techniques for measuring L-[1-¹³C]leucine enrichment in muscle protein have demonstrated excellent correlation and precision. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving highly accurate and precise absolute quantification of molecules. nih.gov The method involves adding a known amount of an isotopically labeled internal standard—in this case, DL-Leucine-1,2-¹³C₂—to a sample containing the unlabeled analyte.

Because the labeled standard is chemically identical to the endogenous analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for sample loss at any stage. nih.gov After extraction and analysis by MS (either GC-MS or LC-MS), the ratio of the labeled to the unlabeled compound is measured. Since the amount of the added labeled standard is known, the absolute concentration of the endogenous, unlabeled leucine in the original sample can be calculated with high accuracy. This approach is considered a gold standard for quantitative proteomics and metabolomics. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), offers a powerful alternative to GC-MS, with the significant advantage that it often does not require derivatization of the amino acids. nih.govnih.gov This simplifies sample preparation and avoids potential isotopic fractionation associated with the derivatization process.

In this technique, the sample is separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Modern LC methods can successfully separate leucine from its isomers, such as isoleucine, which is crucial for accurate quantification. nih.govfao.org Tandem mass spectrometry provides high specificity by monitoring a specific precursor-to-product ion transition for both the labeled and unlabeled leucine. nih.gov LC-MS/MS is widely used for the absolute quantification of proteins and peptides and is central to methods that use isotopic N,N-dimethyl leucine (iDiLeu) reagents to create standard curves for high-throughput analysis. nih.govspringernature.com

Table 1: Comparison of Mass Spectrometry Techniques for DL-Leucine-1,2-¹³C₂ Analysis

Technique Sample Preparation Sensitivity Primary Application Key Advantage
GC-MS Derivatization requiredPicogram (pg) range nih.govIsotope abundance in biological fluidsRobust and established method
GC-C-IRMS Derivatization requiredNanogram (ng) range nih.govHigh-precision protein synthesis ratesExtremely high precision for isotope ratios
IDMS Addition of labeled standardDependent on MS platformAbsolute quantificationGold standard for accuracy
LC-MS/MS Often no derivatization neededMicromolar (µM) to picomolar (pM) range nih.govlcms.czHigh-throughput quantification in complex matricesHigh specificity and simpler sample prep

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structural and dynamic properties of molecules at an atomic level.

The incorporation of ¹³C into leucine is a powerful strategy in biomolecular NMR for studying the structure and dynamics of proteins. While natural abundance ¹³C NMR is possible, the low natural abundance (1.1%) of this isotope results in very weak signals. Enriching proteins with compounds like DL-Leucine-1,2-¹³C₂ dramatically enhances the NMR signal, making a wide range of advanced experiments feasible. researchgate.net

Selective ¹³C labeling of specific amino acids like leucine simplifies crowded and complex protein spectra, which is particularly important for large proteins studied by solid-state NMR. nih.govmpg.de This spectral simplification facilitates the assignment of chemical shifts and the collection of unambiguous long-range distance restraints, which are critical for determining the three-dimensional fold of a protein. nih.gov Furthermore, studying the relaxation properties of the ¹³C nuclei provides detailed information about the dynamics of the leucine side chains, revealing how these residues move and interact within the protein structure. mpg.de

Table 2: Applications of ¹³C Enrichment in Biomolecular NMR

Application Area Information Gained Benefit of Using Labeled Leucine
Protein Structure Determination 3D atomic coordinates, protein foldSimplifies spectra, enables collection of long-range distance restraints. nih.gov
Protein Dynamics Side-chain and backbone motion, flexibilityProvides site-specific probes to measure molecular motion on various timescales. mpg.de
Chemical Shift Assignment Identification of specific atomic resonancesReduces spectral overlap, aiding in the unambiguous assignment of signals. nih.gov
Ligand Binding Studies Identification of binding sites, conformational changesAllows for monitoring of chemical shift perturbations at specific leucine residues upon ligand interaction.

Unambiguous Detection of Long-Range Restraints

The determination of a protein's three-dimensional structure by NMR spectroscopy relies heavily on the measurement of distance restraints between atoms. meihonglab.com Long-range restraints, typically defined as distances greater than 5 Å, are particularly valuable as they define the global fold of the protein. nih.govmit.edu However, detecting these restraints in uniformly ¹³C-labeled proteins is often hindered by severe signal overlapping in 2D ¹³C-¹³C spectra and by dipolar truncation, where strong short-range couplings suppress the transfer of magnetization between more distant, weakly coupled nuclei. nih.govmpg.de

Selective labeling with compounds like DL-Leucine-1,2-13C2 is an effective method to overcome these limitations. The resulting spectral simplification facilitates the collection of unambiguous distance restraints. nih.govnih.gov By eliminating the vast majority of signals, the few remaining cross-peaks in a 2D or 3D NMR spectrum can be assigned with high confidence to specific interactions involving the labeled leucine residues. nih.gov This allows for the clear detection of weak cross-peaks corresponding to long-range contacts that would otherwise be obscured. isotope.com

Various solid-state NMR techniques are employed to measure these critical distances. For homonuclear ¹³C-¹³C restraints, methods like Proton-Driven Spin Diffusion (PDSD) and Dipolar-Assisted Rotational Recoupling (DARR) are commonly used. nih.gov For heteronuclear distance measurements, Rotational-Echo Double-Resonance (REDOR) is a robust technique, capable of measuring distances up to ~10 Å when using ¹³C-¹⁹F pairs, for example. mit.edunih.gov The specific labeling at the C1 and C2 positions of leucine allows for the precise measurement of backbone-to-backbone and backbone-to-sidechain distances, providing crucial restraints for high-resolution structure determination.

Table 2: NMR Techniques for Measuring Long-Range Distance Restraints
TechniqueType of RestraintTypical Distance RangeKey Feature
DARR/PDSDHomonuclear (¹³C-¹³C)Up to ~8 ÅMeasures distances through dipolar recoupling mediated by protons. nih.gov
REDORHeteronuclear (e.g., ¹³C-¹⁵N, ¹³C-¹⁹F)Up to ~5 Å (¹³C-¹⁵N), up to ~10 Å (¹³C-¹⁹F) mit.edunih.govRobust method for quantifying heteronuclear dipolar interactions and distances. nih.gov
R²WHomonuclear (¹³C-¹³C)~4-7 ÅMeasures distances via rotational resonance width measurements, useful in hydrophobic cores. nih.gov

Mechanistic Insights and Signaling Pathways Explored with Dl Leucine 1,2 13c2

Role of Leucine (B10760876) in Mechanistic Target of Rapamycin Complex 1 (mTORC1) Activation

Leucine is a critical activator of the Mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. nih.govfrontiersin.org The availability of amino acids, particularly leucine, is a rate-limiting factor for mTORC1 activation. nih.gov When leucine is abundant, it signals cells to enter an anabolic state. Studies have shown that leucine stimulation alone is sufficient to trigger mTORC1 signal transduction. physiology.org

The process of mTORC1 activation by leucine is complex and involves its translocation to the lysosomal surface, where it can be activated by the small GTPase, Rheb. frontiersin.org Leucine sensing involves a series of proteins, including the Rag GTPases, which act as crucial intermediaries in relaying the amino acid signal to mTORC1. frontiersin.orgnih.gov

Recent findings suggest a more direct link between leucine metabolism and mTORC1 activation. One of leucine's metabolites, acetyl-coenzyme A (Acetyl-CoA), has been shown to positively regulate mTORC1 activity. nih.gov This occurs through the acetylation of Raptor, a key regulatory component of the mTORC1 complex, a process mediated by the enzyme EP300. nih.gov This discovery provides a direct mechanism for mTORC1 regulation by leucine metabolism, bypassing the need for intermediary sensing proteins in some cell types. nih.gov In fasted mice, for instance, decreased levels of acetylated Raptor in tissues like the liver and muscle correlate with mTORC1 inhibition. nih.gov

Table 1: Key Proteins in Leucine-Mediated mTORC1 Activation

Protein/ComplexFunction in Leucine Signaling to mTORC1Key Findings from Research
mTORC1 A master kinase that integrates signals from nutrients (like leucine), growth factors, and energy status to control cell growth and protein synthesis. frontiersin.orgnih.govLeucine is a potent, independent stimulator of mTORC1, crucial for muscle growth. frontiersin.orgphysiology.org
Rag GTPases Mediate the translocation of mTORC1 to the lysosome in response to amino acid signals, a critical step for its activation. frontiersin.orgnih.govAct as direct sensors of amino acids, essential for mTORC1 activation.
Raptor A regulatory protein associated with mTOR that binds to mTORC1 substrates. nih.govfrontiersin.orgAcetylation of Raptor at lysine (B10760008) 1097 by EP300, promoted by the leucine metabolite Acetyl-CoA, activates mTORC1. nih.gov
S6 Kinase 1 (S6K1) A downstream target of mTORC1. Its phosphorylation indicates mTORC1 activity and promotes protein synthesis. frontiersin.orgLeucine ingestion leads to increased phosphorylation of S6K1. nih.gov
4E-BP1 Another downstream target of mTORC1. Its phosphorylation releases it from eIF4E, allowing for the initiation of translation. scielo.brLeucine stimulates mTOR activity, leading to the phosphorylation and inhibition of 4E-BP1. scielo.br

Leucine's Influence on Protein Synthesis Pathways

Leucine is a well-established promoter of protein synthesis, primarily through its activation of the mTORC1 pathway. nih.govresearchgate.net This anabolic effect is crucial for maintaining muscle mass and function. earthfedmuscle.com Ingesting leucine-enriched amino acid mixtures has been shown to potently stimulate protein synthesis in human skeletal muscle. nih.gov

The influence of leucine extends to the key regulatory steps of translation initiation. By activating mTORC1, leucine leads to the phosphorylation of two critical downstream targets: S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgscielo.br The phosphorylation of S6K1 enhances the translation of specific mRNAs, while the phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). scielo.br This dissociation is a crucial step, as it frees eIF4E to form the eIF4F complex, which is required to initiate the cap-dependent translation of mRNA into protein. scielo.br

Studies using stable isotopes, such as those incorporating ¹³C, have been instrumental in quantifying the effects of leucine on muscle protein synthesis rates in humans. nih.gov For example, research has demonstrated that leucine supplementation can improve muscle protein synthesis in elderly individuals, suggesting its potential to counteract age-related muscle loss (sarcopenia). nih.govnih.gov The anabolic response to leucine is dose-dependent, and its effect is enhanced when co-ingested with other essential amino acids. nih.govresearchgate.net

Leucine's Interplay with Cellular Energy Metabolism (e.g., Acetyl-CoA, TCA Cycle)

Beyond its role as a signaling molecule, leucine is an important metabolic substrate. As a ketogenic amino acid, its catabolism provides carbon skeletons that can be used for energy production. creative-proteomics.com The breakdown of leucine ultimately yields acetoacetate (B1235776) and Acetyl-CoA. creative-proteomics.comnih.gov Acetyl-CoA is a central metabolite that can enter the tricarboxylic acid (TCA) cycle for complete oxidation to produce ATP, or it can be used for the synthesis of fatty acids and ketone bodies. creative-proteomics.commetwarebio.com

The entry of leucine-derived carbons into the TCA cycle is a key aspect of its role in energy homeostasis. metwarebio.comnih.gov This process is particularly important in tissues with high energy demands, such as skeletal muscle. creative-proteomics.com Leucine metabolism helps to provide energy for processes like protein synthesis, which it also stimulates. researchgate.net

Isotopic tracers like DL-Leucine-1,2-13C2 are invaluable for tracking the metabolic fate of leucine's carbon skeleton. physoc.org By following the incorporation of ¹³C into metabolites like Acetyl-CoA and various TCA cycle intermediates, researchers can quantify the contribution of leucine to cellular energy production under different physiological conditions. researchgate.net Interestingly, some studies using uniformly labeled ¹³C-leucine have found a negligible contribution of leucine-derived carbons to TCA cycle intermediates in certain cell types like human macrophages, indicating that the extent of leucine oxidation can be cell-type specific. researchgate.net

Table 2: Metabolic Fate of Leucine in Energy Metabolism

MetaboliteRole in Leucine MetabolismPathwaySignificance
α-Ketoisocaproate (KIC) The initial product of leucine transamination. creative-proteomics.comnih.govBCAA CatabolismA key intermediate that commits leucine to either catabolism or re-amination.
Acetyl-CoA A major end-product of leucine catabolism. creative-proteomics.comnih.govTCA Cycle, Fatty Acid SynthesisServes as a primary fuel for the TCA cycle to generate ATP and as a building block for lipids. metwarebio.comcreative-proteomics.com
Acetoacetate A ketone body produced from leucine breakdown. nih.govKetogenesisAn alternative energy source for tissues like the brain and heart, especially during periods of low glucose availability.
TCA Cycle Intermediates (e.g., Citrate, Succinate) Can potentially be formed from leucine-derived Acetyl-CoA. metwarebio.comTCA CycleThe complete oxidation of Acetyl-CoA in the TCA cycle is a major source of cellular energy (ATP). creative-proteomics.com

Investigation of Leucine in Branched-Chain Amino Acid (BCAA) Biosynthesis and Catabolism

As an essential amino acid, leucine cannot be synthesized by humans and must be obtained from the diet. earthfedmuscle.com Its catabolism, however, is a highly regulated process that occurs primarily in extrahepatic tissues like skeletal muscle. nih.gov The catabolism of all three BCAAs (leucine, isoleucine, and valine) shares the first two enzymatic steps. nih.govnih.gov

The initial step is a reversible transamination catalyzed by branched-chain amino acid aminotransferases (BCAT), which converts leucine into its corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (KIC). nih.govnih.gov The second step is the irreversible oxidative decarboxylation of the BCKAs by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov This is the rate-limiting step in BCAA catabolism. nih.gov Following this, the acyl-CoA derivatives are metabolized through separate pathways. The catabolism of leucine ultimately produces acetoacetate and acetyl-CoA. nih.gov

Stable isotope tracing, using compounds like this compound or uniformly labeled ¹³C-leucine, is a cornerstone of research into BCAA metabolism. physoc.orgisotope.comckisotopes.com These tracers allow for the dynamic measurement of whole-body and tissue-specific BCAA flux, oxidation, and incorporation into protein. nih.govckisotopes.com For example, by infusing [1-¹³C]leucine and measuring the appearance of ¹³CO₂ in expired air, researchers can quantify the rate of whole-body leucine oxidation. researchgate.net Such studies have provided critical data on how conditions like diet, exercise, obesity, and diabetes affect BCAA catabolism. nih.govmdpi.com

Table 3: Key Enzymes in Leucine Catabolism

EnzymeReaction CatalyzedLocationRegulatory Significance
Branched-Chain Amino Acid Aminotransferase (BCAT) Leucine + α-ketoglutarate ↔ α-Ketoisocaproate (KIC) + Glutamate (B1630785)Cytosolic (BCAT1) and Mitochondrial (BCAT2)Reversible first step; links BCAA metabolism with nitrogen balance and glutamate synthesis. nih.govnih.gov
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Irreversible oxidative decarboxylation of KIC to Isovaleryl-CoAMitochondriaRate-limiting and committed step of BCAA catabolism; tightly regulated by phosphorylation/dephosphorylation. nih.gov
Isovaleryl-CoA Dehydrogenase Oxidation of Isovaleryl-CoAMitochondriaA key enzyme in the specific degradation pathway of leucine.

Emerging Methodologies and Future Research Directions

Integration with Multi-Omics Approaches (e.g., Proteomics)

The integration of stable isotope tracing, such as with DL-Leucine-1,2-¹³C₂, with multi-omics platforms like proteomics is a significant advancement in systems biology. This approach allows researchers to correlate metabolic fluxes with protein expression and activity, providing a more holistic understanding of cellular responses to various stimuli or conditions. By tracing the metabolic fate of DL-Leucine-1,2-¹³C₂ and simultaneously analyzing protein abundance and post-translational modifications, scientists can identify how metabolic rewiring impacts cellular functions and identify key regulatory nodes. For instance, studies utilizing stable isotope labeling have been combined with proteomic analyses to understand metabolic reprogramming in diseases like cancer, revealing how altered leucine (B10760876) metabolism might influence protein synthesis and cellular growth researchgate.netpnas.orgbiorxiv.org. This integration helps to bridge the gap between metabolic flux analysis and proteomic insights, offering a more comprehensive view of cellular phenotypes.

Development of Novel Isotopic Labeling Patterns and Tracers

While DL-Leucine-1,2-¹³C₂ is a well-established tracer, ongoing research focuses on developing novel isotopic labeling patterns and tracers for amino acids like leucine. These advancements aim to improve the precision and scope of metabolic flux analysis (MFA). Researchers are exploring different labeling positions and combinations of isotopes (e.g., ¹³C and ¹⁵N) to enhance the ability to distinguish between various metabolic pathways and to track complex carbon flow with greater accuracy. The development of new tracers can lead to more specific insights into leucine's role in protein synthesis, energy metabolism, and signaling pathways. For example, the availability of various labeled leucine isotopes, such as DL-Leucine (2-¹³C, 99%;¹⁵N, 98%) and L-Leucine (1-¹³C, 99%), highlights the ongoing efforts to provide a diverse toolkit for metabolic research otsuka.co.jpchemie-brunschwig.chshoko-sc.co.jpotsuka.co.jp. The strategic design of labeling patterns is crucial for resolving complex metabolic networks and understanding the dynamics of nutrient utilization.

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification and identification of isotope-labeled metabolites are paramount for successful metabolic tracing. Significant advancements in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for enhancing the sensitivity and specificity required for analyzing DL-Leucine-1,2-¹³C₂ and its metabolites. High-resolution mass spectrometry, such as UHR-FTMS, coupled with sophisticated derivatization methods, allows for the detection and quantification of low-abundance metabolites and the precise determination of isotopic labeling patterns nih.govnih.gov. NMR spectroscopy, especially when combined with stable isotope labeling, provides detailed structural information and can track metabolic transformations in real-time nih.govnih.govchemie-brunschwig.chutoronto.ca. These analytical improvements are vital for dissecting complex metabolic networks and ensuring the reliability of flux measurements derived from DL-Leucine-1,2-¹³C₂ studies.

Computational Modeling and Data Integration for Comprehensive Metabolic Networks

The vast amount of data generated from stable isotope tracing experiments, especially when integrated with multi-omics data, necessitates advanced computational modeling and data integration strategies. These approaches are essential for constructing and analyzing comprehensive metabolic networks. Techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) rely on computational models that map isotopic labeling patterns to specific metabolic fluxes nih.govrsc.orgtum.deosti.gov. Integrating data from various omics layers (genomics, transcriptomics, proteomics, metabolomics) using methods like DIABLO or DPM allows for a more robust understanding of metabolic regulation and network behavior biorxiv.orgmixomics.orgmdpi.com. Computational tools are continuously being developed to handle the complexity of these datasets, enabling researchers to simulate metabolic scenarios, predict phenotypes, and identify key metabolic targets for intervention osti.govmdpi.comfrontiersin.org. The accurate interpretation of DL-Leucine-1,2-¹³C₂ labeling patterns within these computational frameworks is key to unraveling intricate metabolic pathways.

Q & A

Basic Research Questions

Q. How does isotopic labeling with ¹³C in DL-Leucine-1,2-¹³C₂ enhance metabolic flux analysis in biological systems?

  • Methodological Answer : Isotopic labeling enables precise tracking of leucine’s metabolic pathways using techniques like NMR or mass spectrometry (MS). To design such experiments:

  • Define the biological system (e.g., cell cultures, tissues) and select appropriate tracer concentrations to avoid isotopic dilution.
  • Use kinetic modeling to interpret ¹³C incorporation rates, ensuring data validity via triplicate measurements and calibration curves .
  • Reference Safety Data Sheets (e.g., CAS 5699-54-7) for handling protocols to maintain isotopic integrity .

Q. What analytical techniques are most reliable for quantifying ¹³C enrichment in DL-Leucine-1,2-¹³C₂ during protein synthesis studies?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ionization parameters (e.g., ESI vs. MALDI) to minimize fragmentation of labeled leucine.
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-decoupling sequences to resolve overlapping signals in complex biological matrices.
  • Validate methods against unlabeled standards and report limits of detection (LOD) and quantification (LOQ) to ensure precision .

Q. How should researchers design control experiments to distinguish between endogenous and exogenous leucine in ¹³C tracer studies?

  • Methodological Answer :

  • Use isotopomer distribution analysis (IDA) to differentiate labeled vs. unlabeled pools.
  • Include negative controls (e.g., non-tracer conditions) and spike recovery experiments to assess background interference.
  • Apply statistical tests (e.g., ANOVA) to confirm significance of isotopic incorporation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹³C enrichment data from DL-Leucine-1,2-¹³C₂ tracer studies across different analytical platforms (e.g., NMR vs. MS)?

  • Methodological Answer :

  • Perform cross-platform calibration using certified reference materials (CRMs) with known ¹³C ratios.
  • Evaluate systematic errors (e.g., MS ion suppression or NMR relaxation effects) and normalize data using internal standards.
  • Use meta-analysis frameworks (e.g., PICO) to reconcile conflicting results and identify instrument-specific biases .

Q. What strategies optimize the synthesis and purification of DL-Leucine-1,2-¹³C₂ to minimize unlabeled contaminants?

  • Methodological Answer :

  • Employ chiral chromatography or enzymatic resolution to separate D- and L-leucine enantiomers, critical for studying stereospecific metabolism.
  • Validate purity via isotopic ratio monitoring (IRM) and report yield, enantiomeric excess (EE), and stability under storage conditions .

Q. How do researchers address isotopic dilution effects when using DL-Leucine-1,2-¹³C₂ in complex in vivo models (e.g., whole organisms)?

  • Methodological Answer :

  • Use compartmental modeling to account for dilution in intracellular pools.
  • Conduct pilot studies to determine tracer infusion rates that maintain isotopic steady state.
  • Integrate metabolomics data to contextualize leucine’s role in broader metabolic networks .

Q. What ethical and safety considerations apply to long-term studies using ¹³C-labeled leucine in animal models?

  • Methodological Answer :

  • Follow institutional guidelines for radioactive/stable isotope use (if applicable) and document disposal protocols for labeled waste.
  • Assess metabolic burden via histopathology or biomarker monitoring.
  • Cite prior art (e.g., patent databases) to ensure compliance with intellectual property norms .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze heterogeneous ¹³C enrichment data from replicate experiments?

  • Methodological Answer :

  • Apply mixed-effects models to account for variability between biological replicates.
  • Use principal component analysis (PCA) to identify outlier datasets and re-evaluate experimental conditions (e.g., tracer stability).
  • Report confidence intervals and effect sizes to enhance reproducibility .

Q. What steps validate the reproducibility of DL-Leucine-1,2-¹³C₂ tracer studies across independent laboratories?

  • Methodological Answer :

  • Share standardized protocols (e.g., SOPs for sample preparation) via open-access platforms.
  • Conduct inter-laboratory round-robin tests with blinded samples.
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize collaborative validation efforts .

Tables for Methodological Reference

Parameter LC-MS NMR
Sensitivity0.1–1.0 nmol10–100 µmol
Isotopic ResolutionHigh (HR-MS)Moderate (¹³C-decoupling)
Sample ThroughputHighLow
Key Validation StepSpike recoveryPulse calibration
Data Interpretation ComplexityModerate-HighHigh

Adapted from experimental design principles in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.